Tetrabutylammoniummethoxide

Overview

Description

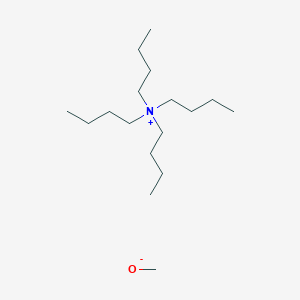

Tetrabutylammoniummethoxide (TBAH) is a chemical compound with the formula (C₄H₉)₄NOH. It is commonly used as a strong base in organic chemistry due to its high solubility in organic solvents . TBAH plays a crucial role in various reactions, including alkylations and deprotonations .

Synthesis Analysis

TBAH is typically prepared in situ by reacting butylammonium halides (Bu₄NX) with silver oxide or using an ion exchange resin . The resulting solution contains TBAH, which can then be utilized in various chemical processes.

Molecular Structure Analysis

TBAH consists of four butyl groups (C₄H₉) attached to a central nitrogen atom (N) and a hydroxide ion (OH⁻). The structure is tetrahedral, with the nitrogen atom at the center and the butyl groups extending outward .

Chemical Reactions Analysis

TBAH participates in several reactions, such as benzylation of amines and the generation of dichlorocarbene from chloroform . Its ability to act as a strong base makes it valuable in synthetic chemistry.

Physical And Chemical Properties Analysis

- Hydrophobicity : TBAH exhibits improved hydrophobicity, contributing to its higher moisture stability compared to other perovskite materials .

- Film Coverage : Incorporating TBAH improves film coverage, reducing the number of pinholes in perovskite films .

- Stability : TBAH-containing perovskite solar cells maintain their original efficiency after 45 days under ambient conditions without encapsulation .

Scientific Research Applications

(C4H9)4N(OCH3)(C_4H_9)_4N(OCH_3)(C4H9)4N(OCH3)

, known for its role as a strong base and phase transfer catalyst in various scientific applications. Below is a comprehensive analysis of six unique applications of TBAM in scientific research, each detailed in its own section.Organic Synthesis

TBAM: is widely used as a base in organic synthesis. It facilitates various chemical reactions, including Williamson ether synthesis , where it acts as a base to deprotonate the alcohol, forming an alkoxide which then attacks an alkyl halide to form an ether . Its strong basicity and non-nucleophilic nature make it an ideal candidate for reactions sensitive to nucleophilic interference.

Phase Transfer Catalysis

In phase transfer catalysis, TBAM serves as a catalyst to transfer a reactant from one phase into another where the reaction occurs. This is particularly useful in reactions involving organic compounds that are insoluble in water but soluble in organic solvents. TBAM enhances the reaction rates by increasing the solubility of reactants in the organic phase .

Nanotechnology

TBAM: has been explored in the field of nanotechnology, particularly in the synthesis of nanoparticles. It acts as a stabilizing agent that can control the size and distribution of nanoparticles, which is crucial for their application in medical imaging, drug delivery, and other nanomedicine applications .

Solar Energy Research

In solar energy research, TBAM is used to improve the stability and efficiency of perovskite solar cells. It helps in the formation of a moisture-resistant layer, enhancing the durability of the solar cells against environmental degradation . This application is significant for the advancement of solar energy as a sustainable power source.

Thermal Energy Storage

TBAM: plays a role in thermal energy storage systems. It is used in the development of novel ionic salts with enhanced physicochemical and thermal properties, which are essential for efficient energy storage and transfer .

Antimicrobial Applications

Lastly, TBAM is being investigated for its potential antimicrobial properties. It may be used to synthesize deep eutectic solvents that exhibit low toxicity and biodegradability, along with antimicrobial activity against a range of microorganisms, including bacteria and fungi . This could lead to new treatments and preventive measures in healthcare.

Safety and Hazards

Future Directions

properties

IUPAC Name |

methanolate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CH3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;1H3/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVRLMGCBINLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463103 | |

| Record name | Tetrabutylammonium methoxide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylammoniummethoxide | |

CAS RN |

34851-41-7 | |

| Record name | Tetrabutylammonium methoxide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium methoxide solution, 20% in methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

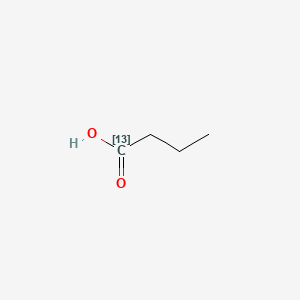

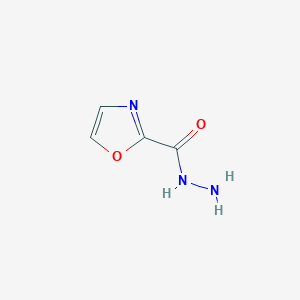

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)

![1,2-Propanediol, 3,3'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B1599764.png)

-lambda4-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B1599766.png)

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)

![(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide](/img/structure/B1599772.png)